![molecular formula C14H15ClN4 B1390268 [3-(2-甲基吡唑并[1,5-a]嘧啶-7-基)苄基]胺盐酸盐 CAS No. 1185294-93-2](/img/structure/B1390268.png)

[3-(2-甲基吡唑并[1,5-a]嘧啶-7-基)苄基]胺盐酸盐

描述

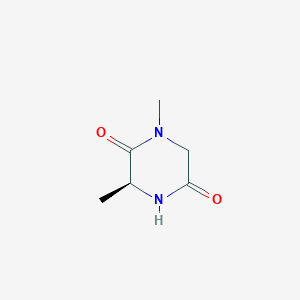

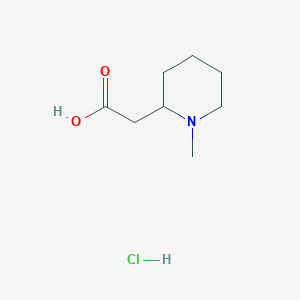

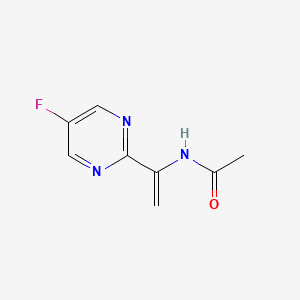

“[3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride” is a chemical compound with the CAS Number: 1185294-93-2. It has a molecular weight of 274.75 . The IUPAC name for this compound is [3- (2-methylpyrazolo [1,5-a]pyrimidin-7-yl)phenyl]methanamine hydrochloride .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine based compounds can be achieved through a copper-catalyzed approach . This involves the use of various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides . The strategy affords a series of glycohybrids with diverse stereochemistry .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14N4.ClH/c1-10-7-14-16-6-5-13 (18 (14)17-10)12-4-2-3-11 (8-12)9-15;/h2-8H,9,15H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Physical And Chemical Properties Analysis

The compound has a molecular formula of C14H15ClN4 and a molecular weight of 274.75 g/mol .作用机制

[3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride works by inhibiting the enzyme phosphodiesterase 4D (PDE4D). PDE4D is involved in the regulation of inflammatory responses. By inhibiting PDE4D, [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride reduces inflammation and pain.

Biochemical and Physiological Effects

[3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride has been shown to reduce inflammation and pain in animal models and in human clinical trials. It has also been found to have anti-inflammatory and anti-oxidant effects. Additionally, [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride has been studied for its potential to treat other medical conditions such as asthma, COPD, and Alzheimer’s disease.

实验室实验的优点和局限性

The advantages of using [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride in laboratory experiments include its availability and ease of synthesis. Additionally, [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride is a small molecule inhibitor of PDE4D, making it a good target for research. The limitations of using [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride in laboratory experiments include its potential toxicity and the fact that it is a relatively new compound, so its effects are still being studied.

未来方向

1. Further research into the potential of [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride to treat other medical conditions such as asthma, COPD, and Alzheimer’s disease.

2. Studies to determine the optimal dosage and side effects of [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride.

3. Research into the mechanism of action of [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride and its effects on other enzymes and pathways.

4. Studies to determine the long-term safety and efficacy of [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride.

5. Research into the potential of [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride as a preventative treatment for inflammatory diseases.

6. Research into the potential of [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride as a treatment for other types of pain.

7. Research into the potential of [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride as an adjuvant therapy for cancer.

8. Research into the potential of [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride to treat neurological disorders.

9. Research into the potential of [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride to treat autoimmune diseases.

10. Research into the potential of [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride to treat metabolic disorders.

科学研究应用

化学性质

“[3-(2-甲基吡唑并[1,5-a]嘧啶-7-基)苄基]胺盐酸盐” 的 CAS 号为:1185294-93-2,分子量为 274.75 . 其线性式为 C14H15ClN4 .

医药测试

该化合物可用于医药测试 . 高质量的参考标准用于确保结果准确性 .

雌激素受体拮抗剂

虽然与该化合物没有直接关系,但值得注意的是,类似的吡唑并[1,5-a]嘧啶衍生物已被用于开发雌激素受体拮抗剂 . 例如,PHTPP 是一种选择性雌激素受体 β (ERβ) 全拮抗剂,对 ERβ 的选择性是 ERα 的 36 倍 .

CDK2 抑制剂

同样,虽然与您的化合物没有直接关系,但其他吡唑并[1,5-a]嘧啶衍生物已显示出对 CDK2 具有显着的抑制活性 . 这表明其在癌症治疗中的潜在应用 .

PET 配体

属性

IUPAC Name |

[3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4.ClH/c1-10-7-14-16-6-5-13(18(14)17-10)12-4-2-3-11(8-12)9-15;/h2-8H,9,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYPZQDCUNBXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1)C3=CC=CC(=C3)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185294-93-2 | |

| Record name | Benzenemethanamine, 3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

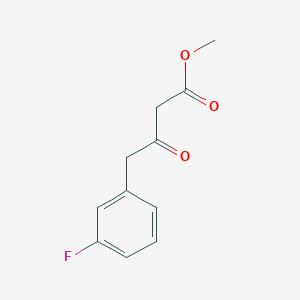

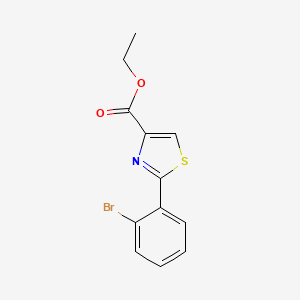

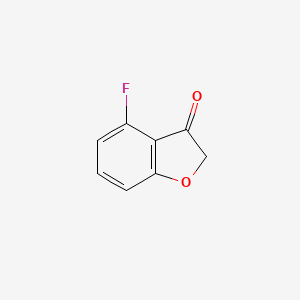

![(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione](/img/structure/B1390202.png)